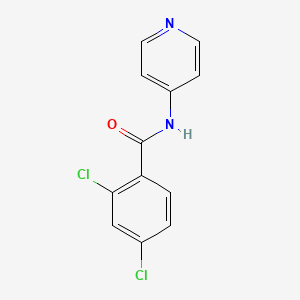

2,4-dichloro-N-(pyridin-4-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUMGKSMDVCODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Dichloro N Pyridin 4 Yl Benzamide

Retrosynthetic Analysis and Strategic Design for 2,4-dichloro-N-(pyridin-4-yl)benzamide Synthesis

The core strategy for synthesizing this compound hinges on the formation of an amide bond. A retrosynthetic analysis logically disconnects this amide linkage, identifying 2,4-dichlorobenzoic acid or its activated derivatives and 4-aminopyridine (B3432731) as the primary precursors.

This disconnection approach suggests a straightforward synthetic route: the acylation of 4-aminopyridine with a 2,4-dichlorobenzoyl derivative. The most common implementation of this strategy involves the use of 2,4-dichlorobenzoyl chloride, which readily reacts with the amino group of 4-aminopyridine to form the desired amide. This method is favored for its efficiency and the high reactivity of the acid chloride.

An alternative, though less direct, approach involves the coupling of 2,4-dichlorobenzoic acid with 4-aminopyridine using a coupling agent. This method avoids the need to prepare the acyl chloride separately but requires the selection of an appropriate coupling reagent to facilitate the amide bond formation.

Optimization of Synthetic Routes for this compound

The practical synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity.

Exploration of Reaction Conditions and Reagents

The synthesis of N-aryl benzamides, including this compound, is typically achieved by reacting a substituted benzoic acid with an aniline (B41778) derivative. nih.gov A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, often using thionyl chloride, which is then reacted with the amine. nih.gov The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net

The choice of solvent is also a critical parameter, with aprotic solvents like dichloromethane (B109758), acetonitrile (B52724), or dimethylformamide (DMF) being frequently employed. nih.govevitachem.com The reaction temperature and duration are also optimized to ensure complete reaction and minimize side-product formation. For instance, reactions may be initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating. mdpi.com

| Parameter | Reagents/Conditions Explored | Purpose | Typical Examples |

|---|---|---|---|

| Activating Agent | Thionyl chloride, Oxalyl chloride | Converts carboxylic acid to acyl chloride for higher reactivity. | Reacting 2,4-dichlorobenzoic acid with thionyl chloride. nih.gov |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile | Provides a medium for the reaction and influences solubility and reactivity. | Using DCM or acetonitrile for the coupling reaction. evitachem.com |

| Base | Triethylamine, Pyridine | Neutralizes HCl produced during the reaction with acyl chlorides. | Addition of triethylamine to the reaction mixture. researchgate.net |

| Temperature | 0 °C to reflux | Controls the rate of reaction and minimizes side reactions. | Stirring the reaction mixture at room temperature for several hours. researchgate.net |

Evaluation of Reaction Yields and Purification Strategies

The yield of this compound can be influenced by the purity of the starting materials and the precise control of reaction conditions. High yields are often reported for the acylation of amines with acyl chlorides. For example, a similar synthesis of a benzamide (B126) derivative reported a yield of 82%. researchgate.net

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual solvent. Common purification techniques include:

Filtration: To remove any precipitated byproducts, such as triethylammonium (B8662869) chloride, if a base like triethylamine is used. researchgate.net

Recrystallization: This is a standard method for purifying solid organic compounds to achieve high purity. evitachem.com

Washing: The crude product may be washed with dilute acid or base to remove any remaining basic or acidic impurities. nih.gov

Evaporation: The solvent is removed under reduced pressure to isolate the crude product before further purification. researchgate.net

The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Design and Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships and develop new compounds with tailored properties.

Strategies for Structural Modifications on the 2,4-dichlorobenzamide (B1293658) Moiety

The 2,4-dichlorophenyl ring is a key component that can be systematically modified. Strategies for its derivatization include:

Varying the Substitution Pattern: The chlorine atoms can be moved to different positions on the phenyl ring (e.g., 2,6-dichloro, 3,5-dichloro) to investigate the impact of the substitution pattern.

Introducing Different Substituents: The chloro groups can be replaced with other electron-withdrawing or electron-donating groups, such as fluoro, bromo, methyl, or methoxy (B1213986) groups. This allows for the fine-tuning of the electronic properties of the molecule.

Ring System Modification: The dichlorophenyl ring could be replaced with other aromatic or heteroaromatic systems, such as a pyridine or thiophene (B33073) ring, to explore the effect of different ring systems.

Strategies for Structural Modifications on the Pyridin-4-yl Moiety

The pyridin-4-yl group is another site amenable to structural changes. Common modification strategies include:

Substitution on the Pyridine Ring: Introduction of substituents at various positions on the pyridine ring can alter its electronic and steric properties. For example, methyl or halogen groups could be introduced.

Isomeric Pyridyl Groups: The pyridin-4-yl moiety can be replaced with its isomers, pyridin-2-yl or pyridin-3-yl, to assess the importance of the nitrogen atom's position within the ring.

Replacement with Other Heterocycles: The pyridine ring can be substituted with other nitrogen-containing heterocycles, such as pyrimidine, pyrazine, or thiazole (B1198619), to explore a wider chemical space. nih.gov

The synthesis of these analogues would generally follow similar amide bond formation strategies as described for the parent compound, utilizing the appropriately substituted starting materials.

Introduction of Diverse Heteroatoms and Functional Groups

The structural framework of this compound serves as a versatile scaffold for chemical modification, allowing for the introduction of various heteroatoms and functional groups. These modifications are pursued to modulate the compound's physicochemical properties and biological activity. Research has demonstrated the feasibility of incorporating complex heterocyclic systems, which can significantly alter the molecule's steric and electronic profile.

One common strategy involves the derivatization of the benzamide core to incorporate nitrogen- and sulfur-containing heterocycles. For instance, a 1,3,4-thiadiazole (B1197879) moiety can be introduced starting from a related benzamide precursor. The synthesis proceeds via the reaction of an isothiocyanate derivative with N-phenylhydrazinecarbothioamide, followed by a dehydrosulfurization reaction using iodine and triethylamine in DMF to facilitate the cyclization and formation of the thiadiazole ring. scribd.com This method successfully introduces both sulfur and additional nitrogen atoms into the final structure, with reported yields as high as 84%. scribd.com

Similarly, oxygen- and nitrogen-containing heterocycles like 1,2,4-oxadiazoles can be appended. A multi-step synthesis can be employed, starting from a substituted benzoic acid which is converted to a cyanobenzoate intermediate. This intermediate then reacts with hydroxylamine (B1172632) to form an amine oxime, which undergoes a cyclization reaction with an appropriate acid chloride (such as 3,6-dichloropicolinoyl chloride) to form the 1,2,4-oxadiazole (B8745197) ring linked to the benzamide framework. researchgate.netresearchgate.net

The introduction of a thiazole ring, another important sulfur- and nitrogen-containing heterocycle, has also been reported. The synthesis of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, a close analog of the title compound, can be achieved through a direct condensation reaction. This is accomplished by refluxing 2,4-dichlorobenzoyl chloride with 2-aminothiazole (B372263) in a solvent like acetone. acs.org This straightforward method provides the desired product in good yields. acs.org

Furthermore, larger and more complex heterocyclic systems have been successfully integrated. Quinoline (B57606) moieties can be attached through multi-step synthetic pathways. For example, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide was synthesized from 4,7-dichloroquinoline (B193633) in a three-step sequence involving N-oxidation, C2-amide formation, and a final nucleophilic aromatic substitution (SNAr) reaction with morpholine. numberanalytics.com This demonstrates the possibility of introducing not only the quinoline ring but also additional functional groups like morpholine.

The following table summarizes various synthetic derivatizations reported for related benzamide structures, highlighting the introduction of diverse heteroatoms and functional groups.

| Introduced Heterocycle/Group | Key Reagents and Conditions | Resulting Structure Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | N-phenylhydrazinecarbothioamide; I2, Et3N, DMF | Benzamide-thiadiazole conjugate | 84 | scribd.com |

| 1,2,4-Oxadiazole | NH2OH·HCl; 3,6-dichloropicolinoyl chloride; cyclization | Benzamide-oxadiazole conjugate | Not specified | researchgate.net |

| 1,3-Thiazole | 2-Aminothiazole; Acetone, reflux | 2,4-Dichloro-N-(thiazol-2-yl)benzamide | 72 | acs.org |

| Quinoline-Morpholine | 4,7-dichloroquinoline-N-oxide; Benzonitrile, H2SO4; Morpholine, K2CO3, DMF | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92 (final step) | numberanalytics.com |

| Piperidine | Reaction of 2,4-dichlorobenzoyl chloride with a substituted aminomethylpiperidine | 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide | 82 | researchgate.net |

Scale-Up Considerations for Laboratory Synthesis of this compound

The transition of a synthetic route from laboratory-scale to a larger, pilot-plant or industrial scale introduces numerous challenges that are not always apparent during small-scale preparations. For this compound, which is typically synthesized via the acylation of 4-aminopyridine with 2,4-dichlorobenzoyl chloride or by coupling 4-aminopyridine with 2,4-dichlorobenzoic acid using a coupling agent, several key factors must be considered for safe, efficient, and economical scale-up.

Reagent Selection and Stoichiometry: The choice of acylating agent is critical. While using 2,4-dichlorobenzoyl chloride is often efficient on a lab scale, its generation from 2,4-dichlorobenzoic acid requires reagents like thionyl chloride or oxalyl chloride. These reagents are hazardous, corrosive, and produce toxic gaseous byproducts (SO₂ or CO/CO₂ and HCl), which require careful handling and scrubbing systems on a large scale. researchgate.net An alternative is the direct coupling of the carboxylic acid with the amine using coupling agents. However, common reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbodiimides like EDC produce byproducts (dicyclohexylurea, DCU) that can be difficult to remove without chromatography, a technique that is undesirable for large-scale production. researchgate.net Reagents that produce water-soluble byproducts, such as n-propylphosphonic anhydride (B1165640) (T3P), are often preferred in process chemistry as they simplify purification. researchgate.net

Solvent and Base Selection: Solvents used in laboratory procedures, such as dichloromethane (DCM) or dimethylformamide (DMF), may be subject to regulatory restrictions and are environmentally unfavorable. researchgate.net Process chemistry emphasizes the use of "greener" solvents with higher boiling points for better temperature control and lower volatility. The choice of base is also crucial. Pyridine, while sometimes used as a catalyst and acid scavenger, is toxic and its removal can be complicated. researchgate.net Inorganic bases like potassium carbonate or organic bases with lower toxicity and higher boiling points, such as triethylamine or diisopropylethylamine, are often evaluated. The selection must balance reactivity, cost, safety, and ease of removal during work-up. scribd.com

Thermal Safety and Reaction Control: Amide bond formation, particularly from acyl chlorides, is often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to thermal runaways if not properly controlled. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the reaction's heat profile. Controlled, slow addition of reagents and efficient reactor cooling are necessary to maintain the desired temperature range and prevent side reactions or degradation. researchgate.net

Work-up and Product Isolation: Purification by column chromatography is generally not viable for large-scale synthesis. The process must be designed to yield a product that can be isolated by precipitation or crystallization. researchgate.net This involves careful selection of solvents for the reaction and for the work-up to ensure that the product crystallizes in high purity while impurities and byproducts remain in the mother liquor. The water solubility of byproducts from certain coupling agents (e.g., T3P) can be a significant advantage in this regard. researchgate.net

Process Mass Intensity (PMI) and Atom Economy: A key metric in green and process chemistry is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. Laboratory syntheses often have very high PMIs. For scale-up, the process must be optimized to minimize waste by choosing reactions with high atom economy, reducing the number of synthetic steps, and recycling solvents where possible. nih.gov Direct condensation methods, if feasible, are highly atom-economical but often require harsh conditions. researchgate.net

Computational Chemistry and Molecular Modeling of 2,4 Dichloro N Pyridin 4 Yl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis of 2,4-dichloro-N-(pyridin-4-yl)benzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic and geometric features of "this compound".

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electron density. For "this compound," an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity and stability.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In "this compound," the electronegative oxygen and nitrogen atoms of the amide linkage, as well as the nitrogen of the pyridine (B92270) ring, are expected to be regions of high electron density. Conversely, the hydrogen atom of the amide group and the aromatic protons would exhibit lower electron density. This distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, with biological targets.

The three-dimensional structure of "this compound" is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable structures, known as energy minima. This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. While specific docking studies for "this compound" are not extensively detailed in publicly available literature, the general methodology can be described.

Once a potential biological target is identified, such as a protein kinase, molecular docking can be used to model the interaction between the protein and "this compound". This process generates a profile of the receptor-ligand interactions, detailing hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. For instance, the amide group of the ligand could form hydrogen bonds with amino acid residues in the receptor's active site, while the dichlorophenyl and pyridinyl rings might engage in hydrophobic or pi-stacking interactions.

Hotspot analysis of the receptor's binding site identifies key residues that contribute significantly to the binding affinity. Understanding which amino acids form critical interactions with the ligand is essential for explaining its biological activity and for guiding the design of new inhibitors with improved potency and selectivity.

A crucial outcome of molecular docking is the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is calculated using scoring functions that estimate the free energy of binding. A lower binding energy generally indicates a more stable and potent ligand-receptor complex. These predictions, while not always perfectly accurate, are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing.

Molecular Dynamics Simulations to Elucidate Target Binding Dynamics of this compound

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for this compound (Computational Models Only)

Computational, or in silico, prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties represents a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These methods utilize a molecule's structure to forecast its behavior in the body, thereby reducing the reliance on costly and time-consuming experimental assays. For the compound this compound, specific, publicly available datasets from dedicated in silico ADME studies are not extensively documented. However, the general principles and parameters evaluated in such computational models for analogous heterocyclic compounds are well-established.

These predictive models are typically built on large datasets of experimentally determined properties and employ a variety of machine learning algorithms and quantitative structure-property relationship (QSPR) approaches to establish correlations between molecular descriptors and ADME outcomes. Key parameters frequently evaluated include physicochemical properties, absorption, distribution, metabolism, and excretion characteristics.

A summary of commonly predicted ADME-related properties using computational models is presented below. It is important to note that while these parameters are standard in computational assessments, specific predicted values for this compound are not available in the cited literature.

| ADME Parameter | Description | Computational Significance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size-dependent processes like diffusion and transport. Often a key filter in drug-likeness rules (e.g., Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | Crucial for predicting membrane permeability, solubility, and plasma protein binding. Both excessively high and low values can be detrimental to drug action. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Correlates with hydrogen bonding potential and is a strong predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | The number of O-H or N-H bonds (donors) and N or O atoms (acceptors). | Affects solubility and the ability to form interactions with biological targets and transport proteins. |

| Human Intestinal Absorption (HIA) | The predicted percentage of a compound absorbed through the human gut. | A primary indicator of oral bioavailability. Models are trained on extensive experimental data to predict this complex biological process. |

| Blood-Brain Barrier (BBB) Penetration | Prediction of whether a compound can cross the BBB to enter the central nervous system. | Essential for CNS-targeting drugs and for predicting potential CNS side effects for non-CNS drugs. |

| Cytochrome P450 (CYP) Inhibition | Prediction of a compound's potential to inhibit key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Important for forecasting potential drug-drug interactions and altered metabolic clearance. |

Chemoinformatic Analysis and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Structural Analogues

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities. These models are instrumental in optimizing lead compounds and designing new molecules with enhanced potency and selectivity. While specific QSAR models focused exclusively on this compound are not detailed in the available literature, studies on closely related structural analogues, such as N-pyridinylbenzamides, provide valuable insights into the key structural features that govern their biological effects. nih.gov

Research on series of N-pyridinylbenzamides has been conducted to elucidate the structure-activity relationships (SAR) for antimycobacterial activity. nih.govtandfonline.com These studies systematically modify different parts of the molecular scaffold—namely the benzamide (B126) ring and the pyridine ring—and measure the resulting impact on biological potency.

Key findings from chemoinformatic and SAR analyses of N-pyridinylbenzamide analogues include:

Influence of Nitrogen Position in the Pyridine Ring: The position of the nitrogen atom within the pyridine ring is a critical determinant of activity. Studies comparing N-(pyridin-2-yl), N-(pyridin-3-yl), and N-(pyridin-4-yl) isomers have shown that the biological activity can vary significantly. For instance, in the context of antimycobacterial agents, N-(pyridin-2-yl)benzamides were generally found to be more potent than their N-(pyridin-3-yl) counterparts. nih.gov This suggests that the proximity of the pyridine nitrogen to the amide linker is important for target interaction, potentially through hydrogen bonding or coordination.

Effect of Substitution on the Benzamide Ring: Substituents on the benzoyl moiety play a crucial role in modulating activity. The nature, position, and electronic properties of these substituents are key variables in QSAR models. The 2,4-dichloro substitution pattern, as seen in the target compound, introduces specific steric and electronic features. The chlorine atoms are electron-withdrawing and can influence the conformation of the molecule and its interaction with biological targets.

Effect of Substitution on the Pyridine Ring: The addition of substituents, such as chlorine, to the pyridine ring also significantly impacts biological activity. The position of this substitution is crucial; para- and meta-chloro substitutions on the pyridine ring can exert nearly identical effects on activity, while ortho-substitution has been shown to decrease potency. tandfonline.com The absence of a chloro-substituent often leads to a substantial loss of activity, highlighting its importance for the pharmacophore. tandfonline.com

These findings are often rationalized through the development of 2D or 3D-QSAR models, which use molecular descriptors to quantify the physicochemical properties of the molecules. Descriptors used in such models for benzamide derivatives often include topological indices, molecular connectivity indices, and shape indices. nih.gov The resulting QSAR equations can model the observed activity and predict the potency of novel, unsynthesized analogues.

The table below summarizes the general SAR trends observed in studies of N-pyridinylbenzamide analogues, which provide a framework for understanding the potential activity profile of this compound.

| Structural Feature / Modification | Observed Impact on Biological Activity (Primarily Antimycobacterial) | Putative Rationale |

|---|---|---|

| Isomeric Position of Pyridine Nitrogen | Activity is sensitive to the nitrogen's position (e.g., pyridin-2-yl > pyridin-3-yl). nih.gov | Affects the geometry and hydrogen-bonding capacity of the amide linker and its interaction with the target protein. |

| Substitution on Benzamide Ring | Electron-withdrawing or lipophilic groups (e.g., -Cl, -CF₃) often correlate with activity. nih.gov | Modulates electronic properties of the amide bond and overall molecular lipophilicity, influencing target binding and membrane passage. |

| Substitution on Pyridine Ring | Chloro-substitution is often beneficial for activity, with its position (ortho, meta, para) being critical. tandfonline.com | Introduces specific electronic and steric interactions that can enhance binding affinity with the biological target. |

| Amide Linker Conformation | The planarity and rotational freedom of the C-N amide bond are important. | Dictates the overall three-dimensional shape of the molecule and the relative orientation of the two aromatic rings. |

Preclinical Biological Efficacy Studies of 2,4 Dichloro N Pyridin 4 Yl Benzamide

In Vitro Efficacy in Cell-Based Models

In vitro studies are foundational in preclinical research, utilizing cell-based models to determine the preliminary biological activity of a compound.

Co-culture and 3D Spheroid Models

There is no information available in the scientific literature regarding the evaluation of 2,4-dichloro-N-(pyridin-4-yl)benzamide in co-culture or 3D spheroid models. These more complex in vitro systems, which better mimic the in vivo microenvironment, have not been utilized in published studies of this compound.

Ex Vivo Organotypic Culture and Tissue Slice Models

No published studies were identified that have assessed the biological efficacy of this compound using ex vivo models such as organotypic cultures or precision-cut tissue slices. These methods, which preserve the native tissue architecture, have not been applied to investigate this compound according to available records.

In Vivo Proof-of-Concept Studies in Non-Human Animal Models (Focus on Biological Effect and Pharmacodynamics)

A comprehensive search of scientific literature yielded no data on in vivo proof-of-concept studies for this compound in any non-human animal models. Information regarding its biological effects and pharmacodynamic properties in vivo is not currently available.

Assessment of Pharmacodynamic Biomarkers in Animal Models

Consistent with the lack of in vivo studies, there are no reports on the assessment of pharmacodynamic biomarkers in animal models following administration of this compound.

Efficacy in Genetically Engineered or Induced Disease Models (non-therapeutic framing)

No research has been published detailing the biological effects or efficacy of this compound in genetically engineered or induced disease models in animals.

Histopathological and Molecular Analyses in Animal Tissues

As of the current date, publicly accessible preclinical research detailing specific histopathological and molecular analyses in animal tissues for the compound this compound is not available. Extensive searches of scientific literature and databases did not yield studies that have investigated the microscopic effects of this compound on tissue architecture or its impact on molecular pathways within an in vivo setting.

Therefore, data on tissue-specific changes, cellular morphology alterations, or the expression of relevant biomarkers following the administration of this compound in animal models has not been published. Consequently, interactive data tables and detailed research findings on this specific topic cannot be provided at this time.

Preclinical Pharmacokinetic and Metabolic Profiling of 2,4 Dichloro N Pyridin 4 Yl Benzamide

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting a compound's metabolic fate and its susceptibility to enzymatic degradation, primarily in the liver.

The metabolic stability of 2,4-dichloro-N-(pyridin-4-yl)benzamide was evaluated in liver microsomes from different species to predict its susceptibility to phase I metabolism. The compound demonstrated significant species-dependent differences in stability. In incubations with human liver microsomes, the compound showed very high stability, with 72.6% of the initial compound remaining after a 120-minute period. In contrast, it exhibited modest stability in mouse and rat liver microsomes, where only 27.5% and 16.7% of the compound remained, respectively, after the same incubation time. These findings suggest a lower rate of primary metabolism in humans compared to rodents.

| Species | Microsome Source | % Compound Remaining (at 120 min) | Observed Stability |

|---|---|---|---|

| Human | Liver Microsomes | 72.6% | Very High |

| Mouse (CD-1) | Liver Microsomes | 27.5% | Modest |

| Rat (Sprague-Dawley) | Liver Microsomes | 16.7% | Modest |

Specific experimental data on the metabolic stability of this compound in hepatocyte cultures were not available in the public domain at the time of this review.

Plasma Protein Binding Characteristics (in vitro and animal plasma)

Detailed research findings regarding the plasma protein binding characteristics of this compound in human or animal plasma are not publicly available.

Permeability and Transport Studies (e.g., Caco-2 cell model, PAMPA)

Publicly available data from Caco-2 cell or Parallel Artificial Membrane Permeability Assay (PAMPA) studies for this compound could not be located.

Metabolite Identification and Profiling (in vitro and animal studies)

Specific studies identifying or profiling the metabolites of this compound from in vitro or animal models have not been published in the available scientific literature.

While mass spectrometry is a standard technique for metabolite characterization, specific mass spectrometry data detailing the metabolites of this compound are not available in the public literature.

Elucidation of Metabolic Pathways and Enzymes Involved

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and biological activity. For This compound , while direct and specific metabolic studies are not extensively available in the public domain, an understanding of its metabolic pathways can be inferred from the well-established biotransformation of its structural components: a dichlorinated phenyl ring, a pyridine (B92270) ring, and a benzamide (B126) linkage. The metabolic processes are generally divided into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I metabolism of This compound is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the metabolism of a vast array of drugs and other foreign compounds. Pyridine derivatives, for instance, are known to interact with CYP enzymes, with the nitrogen atom of the pyridine ring capable of coordinating with the heme iron within the enzyme's active site.

Potential Phase I metabolic pathways for This compound include:

Hydroxylation: This is a common metabolic route for aromatic compounds. The dichlorophenyl ring is a likely site for hydroxylation, where a hydroxyl group is introduced onto the aromatic ring. The pyridine ring can also undergo hydroxylation.

N-oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming a pyridine-N-oxide metabolite.

Following Phase I functionalization, the resulting metabolites, now bearing reactive functional groups like hydroxyl moieties, are poised to undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which increases the water solubility of the compound and facilitates its excretion from the body.

Potential Phase II metabolic pathways include:

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of phenolic compounds.

Sulfation: The hydroxylated metabolites can also undergo sulfation, where a sulfonate group is added by sulfotransferase (SULT) enzymes.

The specific CYP isozymes that may be involved in the metabolism of This compound have not been definitively identified in published literature. However, based on the metabolism of other pyridine-containing and benzamide-based compounds, it is plausible that enzymes such as CYP3A4 and CYP2E1 could play a role. For example, nicotinamide, a structurally related pyridine derivative, has been shown to inhibit CYP3A4 and CYP2E1.

A summary of the plausible metabolic pathways is presented in the table below.

| Phase | Reaction Type | Potential Site of Metabolism | Resulting Metabolite |

| Phase I | Hydroxylation | Dichlorophenyl ring | Hydroxy-2,4-dichloro-N-(pyridin-4-yl)benzamide |

| Hydroxylation | Pyridine ring | 2,4-dichloro-N-(hydroxy-pyridin-4-yl)benzamide | |

| N-oxidation | Pyridine ring nitrogen | 2,4-dichloro-N-(1-oxido-pyridin-1-ium-4-yl)benzamide | |

| Phase II | Glucuronidation | Hydroxyl group on phenyl or pyridine ring | Glucuronide conjugate |

| Sulfation | Hydroxyl group on phenyl or pyridine ring | Sulfate conjugate |

It is important to note that the elucidation of the precise metabolic pathways and the specific enzymes involved for This compound would require dedicated in vitro and in vivo metabolism studies. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes and identifying the resulting metabolites using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, reaction phenotyping with specific CYP isozymes would be necessary to pinpoint the key enzymes responsible for its biotransformation.

Advanced Structural Characterization and Crystallography of 2,4 Dichloro N Pyridin 4 Yl Benzamide and Its Complexes

X-ray Crystallography of 2,4-dichloro-N-(pyridin-4-yl)benzamide (Solid State Conformation)

No publicly available X-ray crystallography studies for this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation, including key dihedral angles and intermolecular interactions, remains undetermined.

Co-crystallization and Structural Elucidation of this compound-Target Complexes

There are no published reports on the co-crystallization of this compound with any protein or biological target. As a result, there is no information to analyze its binding pockets, interaction motifs, or any ligand-induced conformational changes in target proteins.

Without co-crystal structures, a detailed analysis of the binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between this compound and a biological target is not possible.

Information on conformational changes in target proteins upon the binding of this compound is not available, as this requires comparative structural data which has not been published.

Advanced NMR Spectroscopy for Solution-State Conformation and Interactions

No advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies for this compound have been found in the public domain. Therefore, its conformation in solution and its interactions with other molecules as determined by techniques such as NOESY, ROESY, or saturation transfer difference (STD) NMR are not documented.

Cryo-Electron Microscopy (Cryo-EM) for Large Target Complexes (if applicable)

There is no indication in the available literature that Cryo-Electron Microscopy (Cryo-EM) has been employed to study large molecular complexes involving this compound.

Future Research Directions and Conceptual Development for 2,4 Dichloro N Pyridin 4 Yl Benzamide

Design of Next-Generation 2,4-dichloro-N-(pyridin-4-yl)benzamide Analogues with Enhanced Specificity

The development of analogues with improved specificity is a cornerstone of medicinal chemistry. For this compound, a systematic exploration of its structure-activity relationship (SAR) is paramount. nih.govnih.gov Future research should focus on modifications of both the dichlorobenzoyl and pyridinyl moieties.

Key strategies for the design of next-generation analogues include:

Modification of the Dichlorobenzoyl Ring: The 2,4-dichloro substitution pattern on the benzoyl ring is a critical determinant of the molecule's electronic and steric properties. Future studies should explore the impact of altering the position and nature of these halogen substituents. For instance, replacing chlorine with other halogens like bromine or fluorine could modulate the compound's binding affinity and pharmacokinetic properties. nih.gov

Substitution on the Pyridine (B92270) Ring: The pyridine ring offers several positions for substitution. The introduction of small alkyl or alkoxy groups could enhance potency and selectivity. Pyridine-based rings are known to influence the pharmacological profiles of drugs by improving biochemical potency and metabolic stability. nih.gov

Amide Linker Modification: The amide bond is a key structural feature. While generally stable, its modification to bioisosteres such as esters, ketones, or reversed amides could lead to analogues with different metabolic stabilities and binding modes.

A hypothetical SAR study for this compound analogues could yield data as presented in the interactive table below.

| Analogue | Modification | Target Binding Affinity (IC50, nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | This compound | 150 | 10 |

| Analogue 1 | Replacement of 2,4-dichloro with 2,4-dibromo | 120 | 15 |

| Analogue 2 | Addition of a methyl group at the 2-position of the pyridine ring | 100 | 25 |

| Analogue 3 | Replacement of the amide linker with an ester | 500 | 5 |

Exploration of Novel Biological Targets and Polypharmacology for this compound

While the primary biological target of this compound may yet be unconfirmed, its structural motifs suggest several potential avenues for investigation. The pyridine nucleus is a common feature in compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.comresearchgate.netbenthamscience.com Similarly, benzamide (B126) derivatives have been explored for various therapeutic applications. cyberleninka.runanobioletters.com

Future research should employ a multi-pronged approach to identify novel biological targets:

Target-Based Screening: Screening this compound against a panel of known drug targets, such as kinases, proteases, and nuclear receptors, could reveal its primary mechanism of action. The pyridine moiety is known to be present in some kinase inhibitors. nih.gov

Phenotypic Screening: High-content screening using cell-based assays can identify compounds that induce a desired phenotype, even without prior knowledge of the target. This approach can uncover unexpected therapeutic applications.

A hypothetical target profile for this compound is presented below.

| Potential Target Class | Example Target | Rationale |

|---|---|---|

| Kinases | Tyrosine Kinases | Presence of a pyridine ring, a common scaffold in kinase inhibitors. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Benzamide derivatives have been shown to interact with nuclear receptors. |

| Enzymes | Histone Deacetylases (HDACs) | The benzamide moiety is a known pharmacophore for some HDAC inhibitors. |

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

The evaluation of therapeutic efficacy requires robust and relevant disease models. For this compound, the choice of models will depend on the identified biological target and intended therapeutic area.

Future research should leverage advanced models such as:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids more accurately mimic the in vivo microenvironment compared to traditional 2D cell cultures. nih.gov These models are particularly valuable for assessing the efficacy of potential anticancer agents.

Genetically Engineered Mouse Models (GEMMs): GEMMs that recapitulate human diseases provide a more physiologically relevant system for in vivo efficacy studies than traditional xenograft models. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical cancer research as they better predict clinical outcomes.

The preclinical evaluation of a compound like BI-847325, a dual MEK/Aurora kinase inhibitor, has demonstrated potent antitumor activity in a broad range of human solid and hematologic cancer models both in vitro and in vivo. nih.gov A similar tiered approach could be adopted for this compound.

Integration with Omics Technologies for Comprehensive Biological Understanding (e.g., transcriptomics, metabolomics)

Omics technologies offer a powerful approach to understanding the global biological effects of a compound. Integrating transcriptomics and metabolomics can provide a comprehensive picture of the cellular response to this compound.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression following treatment with the compound. lexogen.com This can help to identify the signaling pathways that are modulated and provide insights into the mechanism of action. nih.govcd-genomics.com Transcriptomics can also be used to identify biomarkers that predict sensitivity or resistance to the compound. nih.gov

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can provide a functional readout of the cellular state. news-medical.netarome-science.com This can reveal how the compound affects cellular metabolism and identify metabolic pathways that are critical for its activity. biocrates.comnih.govnih.gov

The integration of these omics platforms can lead to a more holistic understanding of the compound's biological effects and facilitate the identification of novel therapeutic opportunities.

Synergy between Computational and Experimental Approaches in Future Investigations of this compound

The integration of computational and experimental methods is a powerful strategy to accelerate drug discovery. jddhs.comopenmedicinalchemistryjournal.comscholarsresearchlibrary.com For this compound, a synergistic approach can guide the design of more potent and selective analogues.

Molecular Modeling: Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of the compound to its target and to rationalize the SAR of a series of analogues. openmedicinalchemistryjournal.comeasychair.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the analogues with their biological activity. easychair.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Virtual Screening: Large chemical libraries can be screened in silico to identify novel scaffolds that are predicted to bind to the target of interest. openmedicinalchemistryjournal.com

This iterative cycle of computational design, chemical synthesis, and experimental validation can significantly streamline the drug discovery process. acs.org

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(pyridin-4-yl)benzamide and its derivatives?

Methodological Answer: The synthesis involves sequential alkylation and benzoylation steps. For example:

- Alkylation : React 4-chloroaniline with N-Boc-protected amines (e.g., 2-methyl-2-N-Boc-aminopropanol) under basic conditions to form intermediates.

- Benzoylation : Treat intermediates with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane or THF.

- Deprotection : Remove Boc groups using HCl in dioxane, yielding hydrochloride salts.

- Purification : Use silica gel chromatography or preparative HPLC (e.g., C18 column with MeCN/H2O gradients) .

Q. Example Table: Synthesis Yields of Derivatives

| Compound | Yield (%) | Purification Method |

|---|---|---|

| 12 | 98 | Precipitation (HCl salt) |

| 14 | 54 | HPLC (C18, MeCN/H2O) |

| 16 | 79 | Column chromatography |

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- 1H NMR : Analyze in d6-DMSO (300 MHz) for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 9–10 ppm).

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C12H9Cl2N2O: 283.0 m/z).

- HPLC : Use reverse-phase columns (≥95% purity threshold) with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting enzyme inhibition data (e.g., acps-pptase vs. kinase targets) be resolved?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions : Vary pH, temperature, or co-factors (e.g., Mg²⁺ for kinases).

- Target Specificity : Perform competitive binding assays with known inhibitors (e.g., GDC046 for kinases).

- Structural Analysis : Use X-ray crystallography (SHELX programs) to compare binding modes .

Recommendation : Validate targets via CRISPR knockouts or isothermal titration calorimetry (ITC) to measure binding affinities.

Q. What strategies improve aqueous stability for in vitro studies?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

- Core Modifications : Introduce substituents to the pyridine ring (e.g., trifluoromethyl for lipophilicity) or benzamide moiety (e.g., chloro for electron withdrawal).

- Activity Testing : Screen against kinase panels (e.g., JAK/TYK2 families) using ADP-Glo assays.

- Computational Modeling : Perform docking studies with AutoDock Vina to prioritize synthetic targets .

Q. How can air-sensitive intermediates be handled during synthesis?

Methodological Answer:

Q. What analytical methods detect trace amounts in complex matrices?

Methodological Answer:

- Colorimetric Detection : Functionalize with pH-sensitive polymers (e.g., PAA/P2VP) for on-textile sensors (84% yield reported).

- UPLC-MS/MS : Use a C18 column with ESI+ mode (LOD: 0.1 ng/mL in plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.